3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at the 3-position and a tetrahydro ring system at the 5,6,7,8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully saturated naphthyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with a similar core structure but without the methyl and tetrahydro substitutions.
2-Methyl-1,6-naphthyridine: Similar to 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine but with the methyl group at the 2-position.
5,6,7,8-Tetrahydro-1,6-naphthyridine: Lacks the methyl group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the tetrahydro ring system can enhance its stability and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-8-6-10-3-2-9(8)11-5-7/h4-5,10H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTZMPMTTQWRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493896 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-27-6 | |
Record name | 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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